

Omipalisib fibroblast proliferation inhibition vs pirfenidone

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Compound Focus: Omipalisib

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Direct Comparison of Omipalisib and Pirfenidone

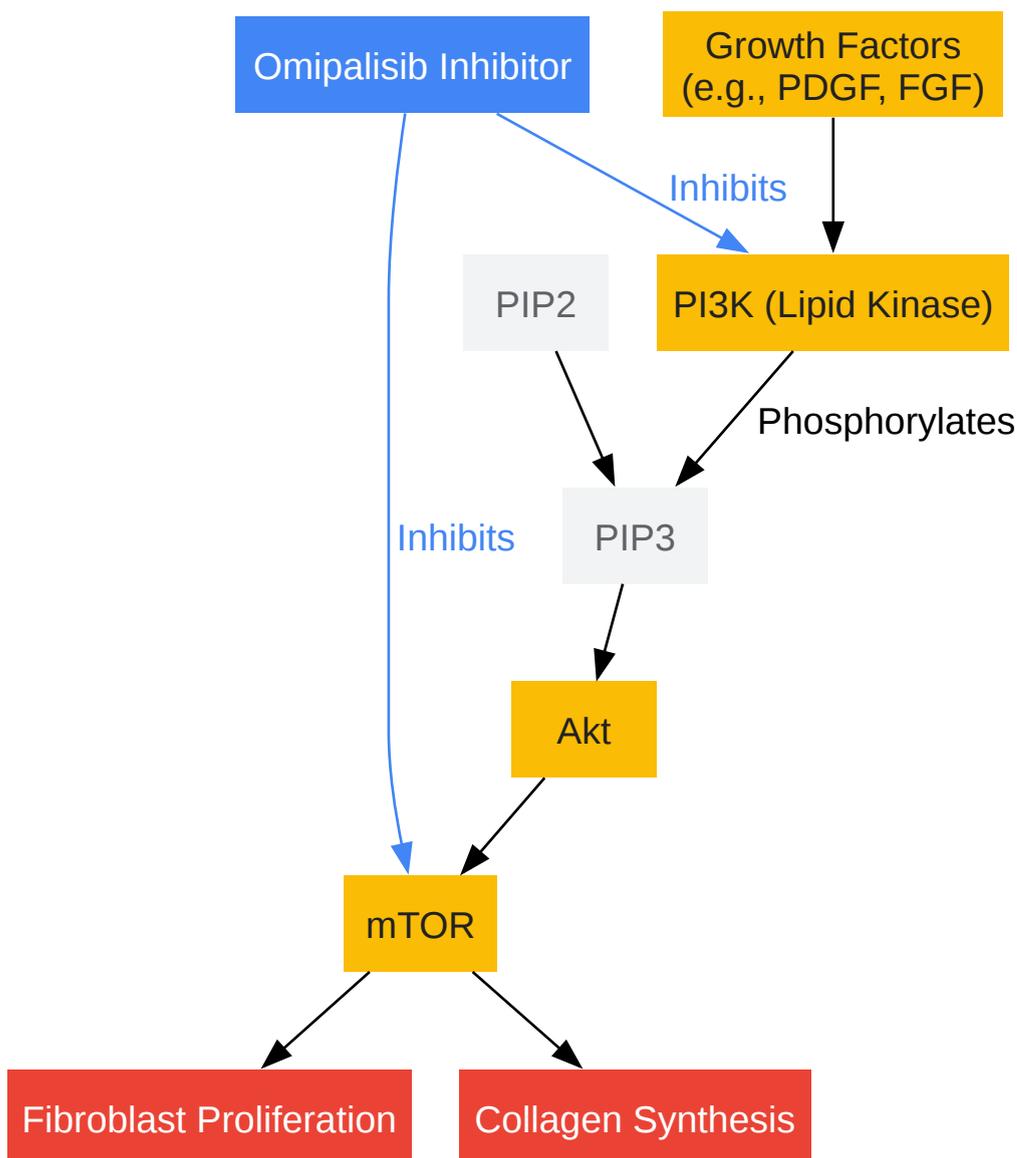
Feature	Omipalisib (GSK2126458)	Pirfenidone (PFD)
Primary Mechanism	Potent, selective dual inhibitor of PI3K/mTOR pathway [1]	Pleiotropic (multiple targets); primary known action is TGF-β signaling downregulation [2] [3]
Key Molecular Targets	Class I PI3K isoforms, mTOR; inhibits phosphorylation of AKT and PIP3 production [1]	TGF- β , TNF- α , IL-6, PDGF; also affects MAPK/ERK, STAT3, and Wnt/ β -catenin pathways [4] [2] [5]
Effect on Fibroblast Proliferation	Attenuates fibroblast proliferation (primary human lung fibroblasts) [1]	Inhibits proliferation in concentration-dependent manner (primary IPF & human cardiac fibroblasts) [4] [6]
Effect on Collagen/ECM Synthesis	Reduces TGF- β -induced collagen synthesis in primary human lung fibroblasts and ex vivo lung slices [1]	Reduces gene/protein expression of COL1A1, COL3A1, fibronectin, tenascin-C in primary IPF fibroblasts [4]

| Supporting Experimental Data | - In vitro pharmacology in IPF-derived fibroblasts [1]

- **Human study:** Phase I experimental medicine trial in IPF patients (NCT01725139) confirming target engagement [1] | - **In vitro** studies on primary IPF fibroblasts [4] [5]
- **In vivo** animal models (pulmonary, cardiac fibrosis) [6] [2]
- **Human study:** Approved for IPF based on large clinical trials [7] |

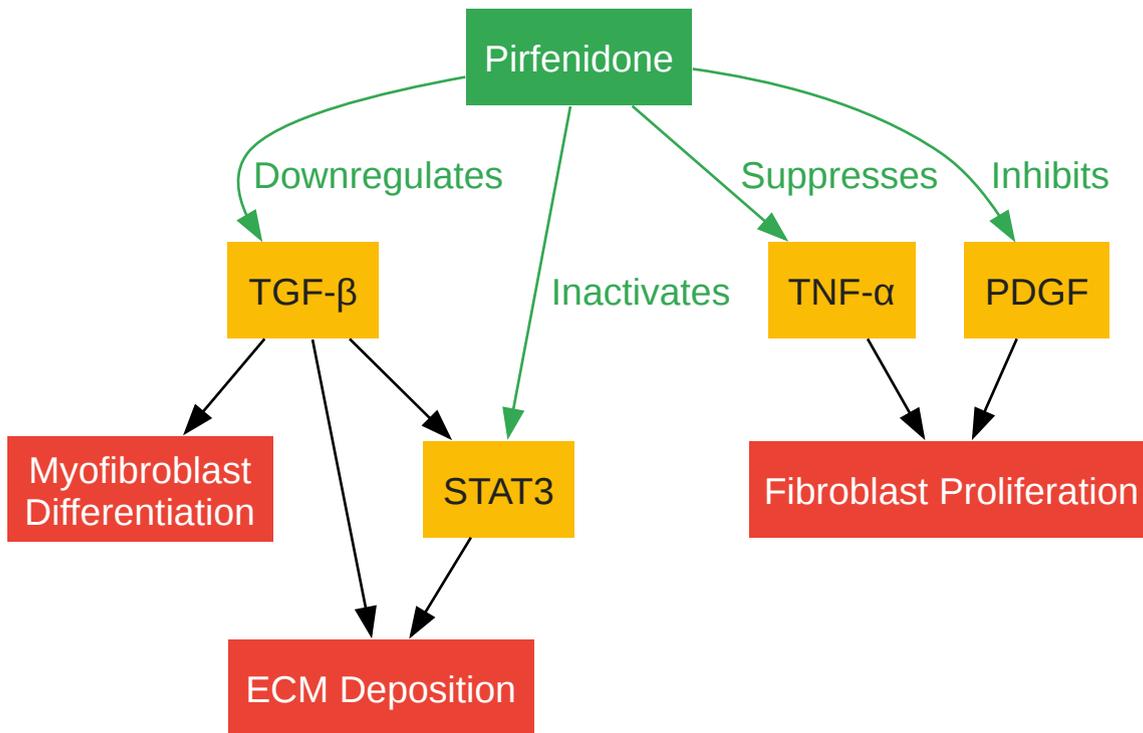
The diagrams below illustrate the distinct signaling pathways through which **Omipalisib** and Pirfenidone exert their anti-fibrotic effects.

Omipalisib's Targeted Pathway Inhibition



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Pirfenidone's Pleiotropic Action on Multiple Pathways



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Key Experimental Protocols from the Literature

The methodologies from the foundational studies provide insight into how the data for each drug was generated.

- **For Omipalisib [1]:** An experimental medicine study was conducted.
 - **In vitro:** Primary human lung fibroblasts from IPF patients and ex vivo precision-cut lung slices (PCLS) from IPF lung tissue were treated with **Omipalisib**. The key readouts were **attenuation of fibroblast proliferation** and reduction of **TGF-β-induced collagen synthesis**.
 - **Clinical Target Engagement:** A short-term (8-day) randomized, placebo-controlled trial in IPF patients (NCT01725139) confirmed that **Omipalisib** engaged its target. This was measured by:
 - Inhibition of pAKT/AKT and PIP3/PIP2 ratios in bronchoalveolar lavage (BAL) cells and blood.
 - Reduction in 18F-FDG uptake on PET/CT scans in fibrotic areas of the lung, indicating modulation of lung metabolism.

- **For Pirfenidone [4]:** The evidence comes primarily from in vitro models.
 - **Cell Models:** Primary lung fibroblasts isolated from IPF patient lung biopsies and human alveolar epithelial cells (A549 line) were used.
 - **Stimulation & Treatment:** Cells were stimulated with TGF- β to induce a fibrotic response and then treated with Pirfenidone.
 - **Key Readouts:**
 - **Gene/Protein Expression:** mRNA and protein levels of fibrotic markers (COL1A1, COL3A1, fibronectin, tenascin-C, α -SMA) were analyzed via RT-qPCR and Western Blot.
 - **Functional Assays:** A scratch-wound (migration) assay was performed to assess inhibition of fibroblast migration.

Interpretation for Research and Development

The profiles of these two drugs offer different strategic value for drug development:

- **Omipalisib** represents a **targeted, high-potency approach**. Its well-defined mechanism and proven ability to engage a specific, cancer-associated pathway in a human IPF study make it a strong candidate for situations where PI3K/mTOR hyperactivation is a key driver.
- **Pirfenidone** exemplifies a **broad-spectrum, multi-pathway approach**. Its pleiotropic nature may be advantageous for modulating the complex, interconnected network of fibrotic signaling, but this can make its precise mechanism-of-action less defined.

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